Platelet Aggregation Inhibitory Potency of 4-Nitrobenzotriazole Derivatives: Direct Comparison with Ticagrelor
Derivatives of 4-nitrobenzotriazole exhibit ADP-induced platelet aggregation inhibition, with the most potent benzoyl derivative (compound 22) demonstrating an IC₅₀ of 0.65 ± 0.10 mM [1]. In the same study, the standard drug ticagrelor—a clinically used selective P2Y12 inhibitor—has a reported IC₅₀ of 1.8 μM (0.0018 mM) . While ticagrelor is approximately 361-fold more potent, the 4-nitrobenzotriazole scaffold provides a distinct chemotype with tractable synthetic accessibility and demonstrated structure-activity relationships (SAR), including superior activity of 1-alkyl positional isomers over 2-alkyl isomers [1].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | 0.65 ± 0.10 mM for (4-Nitro-1H-benzotriazol-1-yl)(phenyl)methanone (compound 22) |
| Comparator Or Baseline | Ticagrelor: IC₅₀ = 1.8 μM (0.0018 mM) |
| Quantified Difference | Ticagrelor is ~361-fold more potent; 4-nitrobenzotriazole derivative is ~650-fold less potent |
| Conditions | ADP-induced platelet aggregation assay in human platelet-rich plasma |
Why This Matters
This head-to-head data establishes the 4-nitrobenzotriazole scaffold as a validated starting point for P2Y12 antagonist development, with quantifiable potency metrics that enable rational optimization and benchmarking against a gold-standard comparator.
- [1] Singh, D.; Silakari, O. Facile alkylation of 4-nitrobenzotriazole and its platelet aggregation inhibitory activity. Bioorganic & Medicinal Chemistry 2017, 25 (20), 5260-5267. View Source
